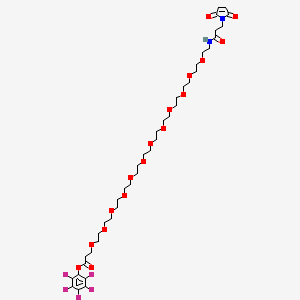
Propargyl-PEG25-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG25-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is a click chemistry reagent containing an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This compound is highly valued in scientific research for its versatility and efficiency in forming complex molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG25-acid is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain. The process typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as tosyl chloride, to introduce a leaving group.
Nucleophilic Substitution: The activated PEG is then reacted with propargyl alcohol in the presence of a base, such as sodium hydride, to form the propargyl-PEG intermediate.
Acidification: The intermediate is then acidified to yield this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as column chromatography and recrystallization to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG25-acid undergoes several types of chemical reactions, including:
Click Chemistry: The alkyne group in this compound reacts with azide groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can also react with amines to form amides.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Bases: Such as sodium hydride, used in the nucleophilic substitution step during synthesis.
Acids: Used to acidify the intermediate and yield the final product
Major Products Formed
Triazole Linkages: Formed during CuAAC reactions.
Esters and Amides: Formed during esterification and amidation reactions, respectively
Scientific Research Applications
Propargyl-PEG25-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs, which are designed to degrade specific proteins within cells
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies
Medicine: Utilized in drug discovery and development, particularly in the design of molecules that can selectively degrade disease-causing proteins
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
Propargyl-PEG25-acid functions as a linker in PROTACs, which are bifunctional molecules designed to target and degrade specific proteins. The mechanism involves:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
Comparison with Similar Compounds
Propargyl-PEG25-acid is unique due to its specific structure and functionality. Similar compounds include:
Propargyl-PEG-acid: Another PEG-based linker with a shorter PEG chain.
Propargyl-PEG-NHS: Contains an N-hydroxysuccinimide (NHS) ester group for easier conjugation with amines.
Propargyl-PEG-amine: Contains an amine group instead of a carboxylic acid.
These compounds share similar functionalities but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H104O27/c1-2-4-57-6-8-59-10-12-61-14-16-63-18-20-65-22-24-67-26-28-69-30-32-71-34-36-73-38-40-75-42-44-77-46-48-79-50-52-81-53-51-80-49-47-78-45-43-76-41-39-74-37-35-72-33-31-70-29-27-68-25-23-66-21-19-64-17-15-62-13-11-60-9-7-58-5-3-54(55)56/h1H,3-53H2,(H,55,56) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBBQYJJRKFIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H104O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1185.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[2-[2-[2-[2-[3-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B8103614.png)











